Product packaging for beta-Carotene 5,6-epoxide(Cat. No.:CAS No. 1923-89-3)

beta-Carotene 5,6-epoxide

Cat. No.: B167505
CAS No.: 1923-89-3
M. Wt: 552.9 g/mol
InChI Key: RVCRIPILOFSMFG-WWSVUWEKSA-N
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Description

Contextualization within Carotenoid Biochemistry

Carotenoid Classification and Relationship to β-Carotene

Carotenoids are a diverse group of naturally occurring pigments synthesized by plants, algae, fungi, and bacteria. tandfonline.comtandfonline.com They are broadly classified into two main groups: carotenes, which are hydrocarbons, and xanthophylls, which are oxygenated derivatives of carotenes. foodb.caopenmedicinalchemistryjournal.com β-carotene, a well-known carotene, is a precursor to vitamin A and is characterized by its long, conjugated double bond system and two β-ionone rings. openmedicinalchemistryjournal.comnih.govnih.gov

β-Carotene 5,6-epoxide is classified as an epoxycarotenoid, a subgroup of xanthophylls. foodb.caopenmedicinalchemistryjournal.comebi.ac.uk It is formed from the oxidation of β-carotene, where an epoxide group is introduced across the 5 and 6 positions of one of the β-ionone rings. cymitquimica.comarkat-usa.org This structural modification, the addition of an oxygen atom, officially places it within the xanthophyll category. foodb.caopenmedicinalchemistryjournal.com The formation of the 5,6-epoxide from β-carotene can occur through non-enzymatic photooxidation or enzymatic action in some organisms. researchgate.net

Significance as a Carotenoid Derivative in Plant and Biological Systems

In plant systems, β-carotene 5,6-epoxide is of particular interest due to its association with photosynthesis and photoprotection. biosynth.com It is found in chloroplasts and thylakoids, where its presence can be an indicator of photooxidative stress. researchgate.net Under high light conditions, the formation of β-carotene 5,6-epoxide is a consequence of the oxidative degradation of β-carotene, which plays a crucial role in quenching reactive oxygen species (ROS) and protecting the photosynthetic machinery from damage. biosynth.compnas.org Its optically inactive nature in photosynthetic tissues suggests it is primarily a product of non-enzymatic photooxidative events. researchgate.net The detection of β-carotene 5,6-epoxide and its diepoxide counterpart in some plants, like Telekia speciosa, points to the activity of a β-carotene epoxidase enzyme, highlighting its role in specific metabolic pathways. mdpi.com

In other biological systems, the significance of β-carotene 5,6-epoxide is linked to the metabolism of its parent compound, β-carotene. While xanthophyll epoxides like lutein (B1675518) 5,6-epoxide are not readily absorbed by humans, β-carotene 5,6-epoxide is absorbed and can be metabolized. nih.gov Its presence in various food items such as mangoes, apples, and oranges makes it a potential biomarker for the consumption of these fruits. foodb.ca The metabolic fate of β-carotene 5,6-epoxide can include conversion to other bioactive compounds.

Overview of Research Significance

Applications in Understanding Carotenoid Pathways and Functions

The study of β-carotene 5,6-epoxide is instrumental in elucidating the intricate pathways of carotenoid metabolism and degradation. biosynth.com Its formation serves as a marker for oxidative processes affecting β-carotene. researchgate.net Research on this compound helps to understand the mechanisms of both enzymatic and non-enzymatic oxidation of carotenoids. researchgate.net For instance, the conversion of 5,6-epoxides to 5,8-epoxides (furanoid oxides) under acidic conditions is a well-documented reaction that provides insight into the chemical stability and reactivity of these compounds. nih.gov

Furthermore, β-carotene 5,6-epoxide is a key intermediate in the proposed biosynthetic pathways of other carotenoids. arkat-usa.org The study of its transformations, including the formation of allenic and other end-groups, contributes to a deeper understanding of the enzymatic activities and regulatory mechanisms within the broader carotenoid biosynthetic pathway. arkat-usa.org In genetic and metabolic engineering studies, the levels of β-carotene and its derivatives, including the 5,6-epoxide, are often monitored to assess the impact of genetic modifications on the carotenoid pathway. tandfonline.comresearchgate.net The compound is also used as a model to investigate the antioxidant and potential pro-oxidant activities of carotenoids under different physiological conditions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H56O B167505 beta-Carotene 5,6-epoxide CAS No. 1923-89-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,6-trimethyl-1-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-7-oxabicyclo[4.1.0]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H56O/c1-31(19-13-21-33(3)24-25-36-35(5)23-15-27-37(36,6)7)17-11-12-18-32(2)20-14-22-34(4)26-30-40-38(8,9)28-16-29-39(40,10)41-40/h11-14,17-22,24-26,30H,15-16,23,27-29H2,1-10H3/b12-11+,19-13+,20-14+,25-24+,30-26+,31-17+,32-18+,33-21+,34-22+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVCRIPILOFSMFG-WWSVUWEKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC23C(CCCC2(O3)C)(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C23C(CCCC2(O3)C)(C)C)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H56O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301314499
Record name β-Carotene 5,6-epoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301314499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

552.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1923-89-3
Record name β-Carotene 5,6-epoxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1923-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Epoxy-beta,beta-carotene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001923893
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name β-Carotene 5,6-epoxide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Formation Pathways and Mechanisms of β Carotene 5,6 Epoxide

Non-Enzymatic Oxidation Mechanisms

The formation of β-carotene 5,6-epoxide can be initiated by highly reactive oxygen species, which lead to the modification of the β-carotene structure. These non-enzymatic pathways are crucial in various chemical and biological systems.

Singlet Oxygen (¹O₂) Mediated Epoxidation

Singlet oxygen, a high-energy form of molecular oxygen, is a key player in the oxidation of β-carotene. Its interaction with the β-carotene molecule can lead to the formation of β-carotene 5,6-epoxide through distinct mechanisms.

The direct reaction between singlet oxygen and the double bonds of the β-carotene molecule is a proposed pathway for epoxidation. nih.gov Theoretical studies suggest that the neutral mechanism involving a direct attack by singlet oxygen is a more favorable route compared to radical mechanisms. nih.gov This interaction can lead to the formation of various oxidation products, including β-carotene 5,6-epoxide. nih.gov In some systems, β-carotene 5,8-endoperoxide is formed as the primary product, which can then isomerize to the 5,6-epoxide. nih.govnih.gov

In the presence of light and a photosensitizer like chlorophyll (B73375), β-carotene can undergo photooxidation. nih.govtandfonline.com During this process, chlorophyll absorbs light energy and transfers it to molecular oxygen, generating singlet oxygen. nih.gov This highly reactive singlet oxygen then attacks the β-carotene molecule. Research has shown that in chlorophyll-sensitized photooxidation, both β-carotene 5,8-endoperoxide and β-carotene 5,6-epoxide are formed. nih.govtandfonline.com The 5,8-endoperoxide is often the main product in this reaction. nih.govtandfonline.com The presence of α-tocopherol has been observed to partially inhibit the formation of the 5,6-epoxide in this system. nih.govtandfonline.com

Peroxyl Radical-Induced Epoxidation

Peroxyl radicals are another class of reactive species that can induce the epoxidation of β-carotene. This process is a key aspect of lipid peroxidation and the antioxidant action of β-carotene.

The antioxidant activity of β-carotene is partly attributed to its ability to trap chain-propagating peroxyl radicals by addition to its conjugated polyene system. tandfonline.commdpi.com This addition results in the formation of a resonance-stabilized carbon-centered radical. tandfonline.commdpi.com This radical can then react with oxygen to form a β-carotene-peroxyl radical. tandfonline.com The addition of peroxyl radicals to the β-carotene chain is a crucial step leading to the formation of various oxygenated products, including epoxides. tandfonline.comnih.gov Studies have shown that the reaction of β-carotene with peroxyl radicals, generated from the thermolysis of compounds like azobis(2,4-dimethylvaleronitrile) (AMVN), yields β-carotene 5,6-epoxide as a major product. nih.govnih.gov The main sites for peroxyl radical adduct formation are predicted to be at the terminal positions of the conjugated polyene chain, such as the C5 position. figshare.com

Following the addition of a peroxyl radical to the β-carotene molecule, an intramolecular homolytic substitution (SHi) reaction can occur. tandfonline.commdpi.com For instance, the addition of a peroxyl radical to the C-5 position creates a stabilized radical intermediate. mdpi.com This intermediate can then undergo an SHi reaction at the C-6 position, leading to the formation of the 5,6-epoxide. mdpi.com This mechanism has been proposed to explain the formation of epoxides during the autoxidation of β-carotene. covenantuniversity.edu.ng

Research Findings on β-Carotene Oxidation Products

The table below summarizes the relative yields of β-carotene and its oxidation products under different peroxidation conditions, as reported in a study by Yamauchi et al. (1998). tandfonline.com

Incubation Time (h)Condition% Yield β-Carotene% Yield Product 2% Yield Product 4 (5,6-epoxide)% Yield Product 5% Yield Product 6% Yield Product 7 (5,8-endoperoxide)
1AMVN-initiated peroxidation55.02.01.81.11.9-
2AMVN-initiated peroxidation20.92.11.91.92.0-
2+α-tocopherol97.00.80.23.20.1-
6+α-tocopherol75.91.30.60.81.9-
13Autoxidation63.21.90.71.91.8-
20Autoxidation26.0nd1.81.50.5-
2Chlorophyll-sensitized photooxidation76.8-3.5--12.5
4Chlorophyll-sensitized photooxidation58.4-6.7--20.0
2+α-tocopherol86.0-0.8--13.4
4+α-tocopherol74.1-4.1--24.3

Data sourced from Yamauchi et al., 1998. "nd" indicates not detectable. Product 2 refers to aldehydes, and Products 5 and 6 are cyclic ethers. tandfonline.com

Autoxidation Processes

Autoxidation, a spontaneous oxidation that occurs in the presence of oxygen, is a major pathway for the degradation of β-carotene and the formation of β-carotene 5,6-epoxide. mdpi.comcdnsciencepub.com This process is characterized by a free radical chain reaction. cdnsciencepub.com

The autoxidation of β-carotene can be self-initiated through a direct, partially reversible reaction with molecular oxygen. cdnsciencepub.com This process is autocatalytic, as evidenced by the sigmoidal shape of oxygen uptake curves in experimental settings. mdpi.com The reaction is accelerated by radical initiators and inhibited by radical scavengers. mdpi.com In the early stages of self-initiated oxidation in non-polar solvents, β-carotene 5,6-epoxide is one of the main products identified, along with 5,8-epoxides, 15,15'-epoxide, and a series of β-apo-carotenals and β-apo-carotenones. mdpi.comcdnsciencepub.comresearchgate.net As the oxidation continues, these epoxides tend to degrade, and the formation of oligomeric material and carbonyl compounds becomes more prominent. covenantuniversity.edu.ng

The process involves the formation of a peroxyl diradical intermediate after the reversible addition of oxygen to β-carotene. researchgate.net This intermediate can then enter a chain reaction by adding more oxygen or undergo cleavage to release apocarotenoid molecules. researchgate.net

A predominant pathway in the autoxidation of β-carotene is oxygen copolymerization, which leads to the formation of β-carotene-oxygen copolymers as the main product. cdnsciencepub.comcdnsciencepub.com This process involves the uptake of a significant amount of molecular oxygen, with studies showing β-carotene consuming 7-8 molar equivalents of oxygen. cdnsciencepub.com The resulting product mixture, termed OxC-beta, is composed of approximately 85% β-carotene oxygen copolymers and minor amounts of various norisoprenoid compounds. cdnsciencepub.com The formation of these copolymers is a key feature of β-carotene autoxidation and has been observed in various studies. cdnsciencepub.comresearchgate.netacs.org

The mechanism involves the growing oxygen copolymer radical undergoing scission reactions to yield smaller apocarotenoids and secondary products, eventually terminating in a stable copolymer. researchgate.net

Several environmental factors significantly influence the rate and products of β-carotene oxidation.

High Light Intensity: Exposure to high light intensity can promote the formation of β-carotene 5,6-epoxide. pnas.org In photosynthetic tissues, the level of this epoxide increases in proportion to light intensity, indicating photooxidative damage. pnas.orgresearchgate.net

Temperature: High temperatures accelerate the degradation of β-carotene and the formation of its oxidation products. nih.gov Studies on dried sweet potato chips have shown that at 40°C, 90% of the initial β-carotene was lost within 54 days, with β-carotene 5,6-epoxide showing even higher susceptibility to temperature. nih.gov Similarly, frying spinach leaves at high temperatures led to a significant increase in the concentration of β-carotene-5,6-epoxide. frontiersin.org The degradation of carotenes during thermal processing is a key factor in the formation of volatile compounds. cabidigitallibrary.orgrsc.org

Oxygen Partial Pressure (pO2): The partial pressure of oxygen is a critical determinant of the antioxidant or pro-oxidant behavior of β-carotene and influences the formation of β-carotene 5,6-epoxide. mdpi.comcovenantuniversity.edu.ng At low oxygen partial pressures (e.g., 15 mmHg), β-carotene acts as an antioxidant. nih.gov However, as the pO2 increases (100-760 mmHg), it can exhibit pro-oxidant activity. nih.gov The rate of β-carotene auto-oxidation, including the formation of 5,6-epoxy-β,β-carotene, is faster at high pO2. nih.gov The rate of formation of β-carotene 5,6-epoxide from peroxyl radical oxidation in liposomes is also significantly higher at 160 torr compared to 15 torr of oxygen. researchgate.net This dependence on oxygen pressure highlights the complex role of β-carotene in different biological environments. nih.gov

Table 1: Influence of Environmental Factors on β-Carotene 5,6-Epoxide Formation

FactorEffect on β-Carotene 5,6-Epoxide FormationResearch Findings
High Light Intensity Increased formationProportional increase observed in photosynthetic tissues under high light. pnas.orgresearchgate.net
Temperature Increased formation and degradationAccelerated degradation of β-carotene and increased formation of the epoxide at higher temperatures. nih.govfrontiersin.org
Oxygen Partial Pressure Increased formation at higher pressuresFaster auto-oxidation and epoxide formation at higher pO2. nih.govresearchgate.net

Hypochlorous Acid-Induced Degradation (Model Systems)

In model systems designed to mimic inflammatory conditions, hypochlorous acid (HOCl), a reactive oxygen species produced by neutrophils, has been shown to induce the degradation of β-carotene. nih.govnih.gov This degradation leads to the formation of various cleavage products, including 5,6-epoxy-β-ionone, a short-chain product related to β-carotene 5,6-epoxide. nih.govnih.gov The profile of oxidation products from hypochlorite-driven degradation differs from that of autoxidation, suggesting distinct reaction mechanisms. nih.gov These model systems are relevant for understanding the potential in vivo degradation of β-carotene in tissues experiencing an inflammatory response. nih.gov

Proposed Biogenic Pathways and Considerations

The formation of β-carotene 5,6-epoxide in biological systems, particularly in plants, is closely linked to carotenoid biosynthesis and degradation pathways. In plants, β-carotene is a precursor for the synthesis of xanthophylls like zeaxanthin (B1683548) and violaxanthin (B192666). bioone.orgnih.gov The epoxidation of the 3-hydroxy β-rings of zeaxanthin to form antheraxanthin (B39726) and violaxanthin is an enzymatic process. bioone.org

However, the β-carotene 5,6-epoxide found in photosynthetic tissues is generally considered to be optically inactive, suggesting it is not formed enzymatically but is rather a product of photooxidative events. researchgate.net Its presence in chloroplasts and thylakoids, especially under high light stress, supports its role as an indicator of photooxidative damage. pnas.org

In the context of plant stress responses, the accumulation of β-carotene-5,6-epoxide has been linked to increased reactive oxygen species (ROS). pnas.org For example, plants lacking the CruP protein, which is thought to mitigate ROS effects, accumulate higher levels of β-carotene-5,6-epoxide. pnas.org

While enzymatic pathways for the direct formation of β-carotene 5,6-epoxide from β-carotene are not well-established in the primary carotenoid biosynthesis pathway, alternative metabolic pathways in the human body could potentially lead to its formation through epoxidation. cambridge.org

Table 2: Summary of Formation Pathways

PathwayKey Reactants/ConditionsPrimary ProductsMechanism Highlights
Peroxide Bond Scission Peroxyl radicalsβ-Carotene 5,6-epoxide, alkoxyl radicalAddition of peroxyl radical followed by intramolecular homolytic substitution. nih.govmdpi.com
Self-Initiated Autoxidation Molecular oxygenβ-Carotene 5,6-epoxide, other epoxides, apo-carotenalsAutocatalytic free radical chain reaction. mdpi.comcdnsciencepub.com
Oxygen Copolymerization Molecular oxygenβ-Carotene-oxygen copolymers, norisoprenoidsPredominant autoxidation pathway leading to polymeric products. cdnsciencepub.comcdnsciencepub.com
Hypochlorous Acid Degradation Hypochlorous acid5,6-epoxy-β-ionone, other cleavage productsModel for neutrophil-derived degradation. nih.govnih.gov
Photooxidation (in plants) High light intensity, oxygenβ-Carotene 5,6-epoxideNon-enzymatic formation due to photooxidative stress. pnas.orgresearchgate.net

Distinction from Enzymatically Produced Xanthophyll Epoxides

A key distinction of β-carotene 5,6-epoxide found in photosynthetic tissues is its non-enzymatic origin. This is in stark contrast to other naturally occurring carotenoid epoxides, such as those found in the xanthophyll cycle. The xanthophyll cycle is a crucial photoprotective mechanism in plants and algae involving the enzymatic conversion of xanthophylls. nih.govsemanticscholar.org This cycle includes the de-epoxidation of violaxanthin to antheraxanthin and zeaxanthin in high light, a reaction catalyzed by violaxanthin de-epoxidase (VDE). nih.govfrontierspartnerships.orgbiorxiv.org The reverse reaction, the epoxidation of zeaxanthin back to violaxanthin, is catalyzed by zeaxanthin epoxidase (ZE). nih.govfrontierspartnerships.orgbiorxiv.org

These enzymatically produced xanthophyll epoxides, like violaxanthin and neoxanthin (B191967), are chiral molecules because the epoxide groups are introduced stereospecifically by enzymes. researchgate.net In contrast, β-carotene 5,6-epoxide isolated from photosynthetic tissue has been shown to be optically inactive through circular dichroism studies. researchgate.netresearchgate.net This lack of optical activity is strong evidence that its formation is not catalyzed by an enzyme but is rather the product of chemical reactions, specifically photooxidation. researchgate.netresearchgate.net

The enzymes involved in the xanthophyll cycle, VDE and ZE, are specific to their substrates (violaxanthin, antheraxanthin, zeaxanthin) and are regulated by factors such as light conditions and pH changes within the thylakoid lumen. semanticscholar.orgbiorxiv.orgoup.com The formation of β-carotene 5,6-epoxide, however, is not linked to this enzymatic machinery but is a direct consequence of oxidative stress. While xanthophylls like lutein (B1675518) can also be oxidized by singlet oxygen, the selective accumulation of β-carotene oxidation products under high light suggests that the primary site of this photooxidation is the photosystem reaction centers where β-carotene is abundant. oup.com

Association with Photooxidative Events in Photosynthetic Apparatus

The presence and concentration of β-carotene 5,6-epoxide in photosynthetic tissues are strongly correlated with photooxidative events. This compound is generally not detectable in intact leaves or cotyledons under normal light conditions. researchgate.netresearchgate.net However, its levels increase significantly when plants are exposed to very high light intensities or treated with inhibitors of the photosynthetic electron transport chain, such as monuron (B1676734) or paraquat. researchgate.netresearchgate.net These conditions lead to an over-excitation of the photosynthetic apparatus and the generation of reactive oxygen species (ROS), including singlet oxygen (¹O₂). nih.gov

β-carotene plays a vital role in photoprotection by quenching triplet chlorophyll and scavenging ROS. mdpi.com However, under severe photooxidative stress, β-carotene itself can be oxidized. oup.com The formation of β-carotene 5,6-epoxide, along with its isomer β-carotene 5,8-endoperoxide, is a direct result of the reaction between β-carotene and ROS, particularly singlet oxygen. nih.govmdpi.com Singlet oxygen can be generated in photosystem II (PSII) when the rate of light absorption exceeds the capacity of the electron transport chain. mdpi.com

Studies have shown that β-carotene 5,6-epoxide is found in isolated chloroplasts, thylakoids, and sub-chloroplast particles. researchgate.netresearchgate.net Its distribution within the pigment-protein complexes is not uniform. It has been found to be particularly associated with the Photosystem I (PSI) reaction centers (CPI and CPla) and to a lesser extent with the Photosystem II (PSII) reaction center (CPa). researchgate.netresearchgate.net The accumulation of this epoxide in these specific locations underscores its role as a reliable indicator of photooxidative damage to the thylakoid membrane, resulting from the oxidation of β-carotene. researchgate.netresearchgate.net

The table below summarizes the conditions under which β-carotene 5,6-epoxide is typically detected and its primary locations within the photosynthetic apparatus.

ConditionDetection of β-Carotene 5,6-EpoxidePrimary LocationImplication
Normal LightNot detectable in intact leaves. researchgate.netresearchgate.net-Healthy photosynthetic function.
High Light IntensityDetectable in leaves and chloroplasts. researchgate.netresearchgate.netPSI and PSII reaction centers. researchgate.netresearchgate.netPhotooxidative stress and damage.
Treatment with Photosynthesis Inhibitors (e.g., DCMU, Paraquat)Enhanced formation in chloroplasts. researchgate.netresearchgate.netPSI and PSII reaction centers. researchgate.netresearchgate.netSevere photooxidative stress.
Isolated Chloroplasts/ThylakoidsPresent. researchgate.netresearchgate.netThylakoid membrane, pigment-protein complexes. researchgate.netresearchgate.netIndicator of damage during isolation or incubation.

Metabolism and Biological Transformations of β Carotene 5,6 Epoxide

In Vivo Metabolic Fate in Animal Models

In animal models, β-carotene 5,6-epoxide is subject to various metabolic pathways, including oxidation, conversion to other carotenoid forms, and cleavage.

Identification as Minor Oxidation Products

Studies in rats have identified β-carotene 5,6-epoxide as a minor oxidation product of β-carotene. Following oral administration of β-carotene, β-carotene 5,6-epoxide has been detected in the stomach, its contents, and intestinal preparations. This suggests that the acidic environment of the stomach or oxidative processes within the gastrointestinal tract contribute to its formation. However, it represents a minor component compared to the primary products of β-carotene metabolism, such as retinol (B82714) and its esters.

Conversion to Apo-Carotenoid Epoxides

There is evidence for the metabolic conversion of β-carotene 5,6-epoxide and other β-apocarotenals into their corresponding epoxides. For instance, studies using Caco-2 cells, a model for human intestinal absorption, have shown that β-apo-8′-carotenal can be metabolized to 5,6-epoxy-β-apo-8′-carotenol. Similarly, β-apo-10′-carotenal was converted to 5,6-epoxy-β-apo-10′-carotenol. This indicates that the epoxidation can occur on apo-carotenoid structures, not just on the parent β-carotene molecule.

Role in Excentral Cleavage Pathways

The formation of β-carotene 5,6-epoxide is linked to the excentral cleavage pathway of β-carotene metabolism. This pathway involves the cleavage of β-carotene at positions other than the central 15,15' double bond, leading to the formation of various β-apocarotenals. The presence of β-carotene 5,6-epoxide alongside β-apocarotenals in the rat intestine suggests its involvement in or a parallel pathway to excentral cleavage. While central cleavage is the primary route for vitamin A formation, excentral cleavage and the subsequent formation of epoxides represent an alternative metabolic fate.

Phase I Metabolism via Epoxidation

The formation of β-carotene 5,6-epoxide is a Phase I metabolic reaction, specifically an epoxidation. This process involves the addition of an oxygen atom across the 5,6-double bond of the β-ionone ring. This can occur through enzymatic action or non-enzymatic oxidation. The introduction of the epoxide group increases the polarity of the molecule, which is a typical outcome of Phase I metabolism, preparing it for further metabolic steps or excretion.

Transformations in Plant Systems

In plants, β-carotene 5,6-epoxide is involved in the complex network of carotenoid biosynthesis and interconversion, particularly with other epoxycarotenoids.

Interconversion with Isomeric Epoxides

β-Carotene 5,6-epoxide can undergo isomerization to form 5,8-epoxycarotenoids, also known as furanoid oxides. This rearrangement is often catalyzed by acidic conditions and results in a structural shift of the epoxide group. This interconversion is a significant reaction in food processing and during the ripening of some fruits. The formation of 5,8-epoxides from 5,6-epoxides is a well-documented transformation in various plant-derived products.

In the broader context of plant carotenoid metabolism, the epoxidation of β-carotene is a key step. Zeaxanthin (B1683548), a dihydroxy-β-carotene, is converted to antheraxanthin (B39726) and then violaxanthin (B192666) through the action of the enzyme zeaxanthin epoxidase. While β-carotene itself is not typically hydroxylated and then epoxidated in the same manner in most plants, the presence of β-carotene 5,6-epoxide has been reported in some specific cases, such as in the flowers of Telekia speciosa. However, it is often considered an indicator of photo-oxidative damage rather than a primary enzymatic product in photosynthetic tissues. The interconversion between 5,6-epoxides and 5,8-epoxides, and their subsequent reactions, contribute to the diversity of carotenoids found in plants.

Ring Opening Reactions and Formation of Trihydroxy Compounds

The epoxide ring of β-carotene 5,6-epoxide is susceptible to opening, a reaction that can be catalyzed by either acid or enzymes. arkat-usa.org This ring-opening reaction is a key step in the formation of 3,5,6-trihydroxy compounds. arkat-usa.org The mechanism of this reaction, particularly in the context of 3-hydroxy-5,6-epoxy end groups, has been studied to understand the resulting stereochemistry at the C(5) and C(6) positions. arkat-usa.org

In red paprika (Capsicum annuum), for instance, minor carotenoids possessing 3,5,6-trihydroxy-β-end groups have been identified, such as 5,6-diepikarpoxanthin. mdpi.comresearchgate.net The formation of these trihydroxy carotenoids is thought to proceed through the hydrolysis of carotenoid-5,6-epoxides. novapublishers.com The proposed mechanism involves a carbenium ion intermediate at C5, which can lead to different configurations at this position while the configuration at C6 remains unchanged. novapublishers.com

Biosynthetic Transformations of the 5,6-Epoxy-β-Ring (e.g., formation of allenic, κ-, and γ-end groups)

The 5,6-epoxy-β-ring is a versatile precursor for a wide variety of carotenoid end groups through several biosynthetic pathways. arkat-usa.orgscientificlabs.iesigmaaldrich.com These transformations include rearrangements and further reactions that lead to the formation of allenic, κ-, and γ-end groups, significantly diversifying the structural landscape of carotenoids.

Allenic End Groups: The formation of allenic carotenoids, such as neoxanthin (B191967) and fucoxanthin, is proposed to originate from the 5,6-epoxy structure. scientificlabs.iesigmaaldrich.comiupac.org In the biosynthesis of neoxanthin, for example, violaxanthin (a diepoxy carotenoid) undergoes an opening of the 5,6-epoxide ring. bioone.org This rearrangement of a 5,6-epoxy group to a hydroxy group at C5 facilitates the formation of the C6-C8 allenic group. researchgate.net

κ-End Groups: Carotenoids with a κ-end group, such as capsanthin (B1668288) and capsorubin (B42635) found in Capsicum species, are biosynthesized from 5,6-epoxy precursors. novapublishers.comresearchgate.net The enzyme capsanthin-capsorubin synthase (CCS) catalyzes the conversion of the 5,6-epoxy end group into the characteristic cyclopentyl κ-end group. novapublishers.comresearchgate.net This transformation is believed to proceed via a pinacol-type rearrangement, initiated by a proton attack on the epoxy group, leading to the formation of a carbenium ion at C(5). novapublishers.comiupac.orgresearchgate.net

γ-End Groups: The 5,6-epoxy-β-ring can also be transformed into a 6-hydroxy-γ-ring structure, as seen in carotenoids like prasinoxanthin (B1255510) and nigroxanthin. mdpi.comscientificlabs.iesigmaaldrich.com The proposed biosynthetic pathway for these minor carotenoids in chili peppers suggests their formation from 5,6-epoxy precursors. mdpi.com

Degradation Products and Downstream Metabolites

Beta-carotene (B85742) 5,6-epoxide can undergo degradation through oxidative cleavage, resulting in a variety of smaller molecules, including short-chain norisoprenoids and long-chain apo-carotenoids. These degradation products often contribute to the aroma and flavor of foods and can possess their own biological activities.

Short-Chain Cleavage Products (Norisoprenoids)

Oxidative degradation of β-carotene can lead to the formation of various volatile compounds, including 5,6-epoxy-β-ionone. nih.gov This C13-norisoprenoid is a known degradation product formed from the cleavage of the polyene chain of β-carotene. During the halogenation of β-carotene, trans-β-ionone-5,6-epoxide has been identified as a reaction product. nih.gov

The degradation of β-carotene often yields a suite of C13-norisoprenoids. Among the major volatile cleavage products identified from radical attack on β-carotene are β-cyclocitral and dihydroactinidiolide (B95004) (DHA). nih.gov The formation of these compounds is linked to the initial structure of the carotenoid. For instance, all-trans-β-carotene degradation tends to favor the production of β-cyclocitral. nih.gov In the context of β-carotene halogenation, β-ionone appears to be a key intermediate which can further react to form β-cyclocitral. nih.gov

Long-Chain Apo-Carotenals and Apo-Carotenones

The oxidative cleavage of the polyene chain of β-carotene and its epoxides can also result in the formation of long-chain apo-carotenals and apo-carotenones. nih.govmdpi.com The autoxidation of β-carotene yields a series of these compounds, including β-apo-10´-, β-apo-12´-, and β-apo-14´-carotenal, as well as β-apo-13-carotenone. nih.gov The self-initiated oxidation of β-apo-8′-carotenal, a long-chain degradation product itself, can also produce a series of carbonyl compounds. mdpi.com

Formation of Oligomeric Material

The metabolism and transformation of β-carotene 5,6-epoxide can lead to the formation of oligomeric materials, particularly under conditions of oxidation. covenantuniversity.edu.ngcovenantuniversity.edu.ngsemanticscholar.org This process is a significant pathway in the degradation of β-carotene and its epoxides, representing a shift from the formation of smaller, well-defined cleavage products to larger, more complex structures.

Research into the autoxidation of β-carotene has revealed that as the oxidation process progresses, the presence of what is described as "putative polymeric material" becomes increasingly evident. cdnsciencepub.comcdnsciencepub.com Concurrently, the concentration of epoxide intermediates, such as β-carotene 5,6-epoxide, tends to decrease as they are incorporated into these larger molecules or degraded. covenantuniversity.edu.ngcovenantuniversity.edu.ng

The formation of these oligomers is understood to occur through a free radical peroxidation mechanism. covenantuniversity.edu.ngcovenantuniversity.edu.ng The initial stages of β-carotene oxidation yield monoepoxides like β-carotene 5,6-epoxide and other oxidized derivatives. semanticscholar.orgmdpi.com As the reaction continues, these initial products can undergo further reactions, leading to the formation of oligomeric structures. covenantuniversity.edu.ngcovenantuniversity.edu.ng

Studies have shown that this oligomeric material can constitute a substantial portion of the final product mixture from β-carotene autoxidation. cdnsciencepub.comresearchgate.net Gel permeation chromatography (GPC) analysis has been employed to investigate the formation and size of these polymers over time. These analyses indicate that polymer formation is already detectable in the early stages of the oxidation process and becomes the predominant fraction as the reaction proceeds. cdnsciencepub.com For instance, in one study, the polymeric material accounted for approximately 85%–88% of the product mixture after 22–54 hours of oxidation. cdnsciencepub.com

The process of oligomerization is characterized by a significant uptake of oxygen. cdnsciencepub.com It has been observed that β-carotene can consume several molar equivalents of molecular oxygen, leading to a substantial increase in the mass of the final product mixture, which is largely composed of these oxygenated copolymers. cdnsciencepub.comcdnsciencepub.com This extensive oxidation disrupts the conjugated double bond system of the carotenoid structure. cdnsciencepub.comcdnsciencepub.com

While the precise and complete chemical structures of these oligomers are not fully characterized due to their complexity, they are understood to be a heterogeneous mixture of cross-linked and polymerized carotenoid-derived units. covenantuniversity.edu.ngcovenantuniversity.edu.ng The formation of this material signifies a terminal phase in the oxidative degradation cascade of β-carotene and its epoxides.

Table 1: Research Findings on Oligomer Formation from β-Carotene Oxidation

Research FocusKey FindingsAnalytical Methods UsedCitation
Kinetics and Product Distribution of β-Carotene Autoxidation Oligomeric material is a major product of β-carotene autoxidation, becoming more prominent as epoxides degrade. The process involves free radical peroxidation.HPLC, GPC covenantuniversity.edu.ngcovenantuniversity.edu.ng
Time Course of Polymer Formation Polymer formation is observed early in the autoxidation of β-carotene and its proportion increases significantly over time.GPC, UV-Vis Spectroscopy cdnsciencepub.com
Quantification and Characterization of Polymeric Material The polymeric fraction can account for over 85% of the final product mixture. The process involves a high uptake of oxygen, leading to oxygenated copolymers.GPC, Elemental Analysis cdnsciencepub.com
Initial Products of β-Carotene Oxidation Initial oxidation products include 5,6-epoxides, which then contribute to the formation of oligomeric material at later stages.HPLC-MS, HPLC-UV semanticscholar.orgmdpi.com

Biological Roles and Effects in Model Systems and Cellular Studies

Photoprotection Mechanisms in Photosynthetic Organisms

Beta-carotene (B85742) 5,6-epoxide is a derivative of beta-carotene formed through oxidative processes, particularly under conditions of high light intensity or other oxidative stressors. Its presence and function are closely tied to the photoprotective mechanisms within photosynthetic organisms.

Quenching of Reactive Oxygen Species (ROS)

Beta-carotene 5,6-epoxide is implicated in the quenching of reactive oxygen species (ROS), which are harmful byproducts of photosynthesis. biosynth.comnih.gov Its formation is a direct consequence of the interaction between beta-carotene and ROS, particularly singlet oxygen, which is generated in the Photosystem II (PSII) reaction center under excess light. nih.gov The epoxide group in this compound can react with and neutralize free radicals, thereby preventing oxidative damage to cellular components. The formation of this compound is considered a result of the chemical quenching of singlet oxygen by beta-carotene, serving as an additional photoprotective mechanism beyond the physical quenching of triplet chlorophyll (B73375). nih.gov

Dissipation of Excess Light Energy

In addition to ROS quenching, this compound is involved in the dissipation of excess light energy, a critical process for protecting the photosynthetic machinery from photooxidative damage. biosynth.com While the primary mechanism for this dissipation is the xanthophyll cycle, which involves the interconversion of violaxanthin (B192666), antheraxanthin (B39726), and zeaxanthin (B1683548), the formation of this compound from beta-carotene represents another pathway for managing excess energy. tandfonline.com This process helps to prevent the over-reduction of the photosynthetic electron transport chain and the subsequent formation of damaging ROS. nih.gov

Association with Photosystem I Reaction Centers (CP I, CP Ia)

Studies have shown that this compound is particularly associated with the Photosystem I (PSI) reaction centers, specifically the pigment-protein complexes CP I and CP Ia. researchgate.netresearchgate.net While beta-carotene is a major component of both PSI and PSII reaction centers, its epoxide derivative is found to be more concentrated in the PSI complexes under normal conditions. researchgate.net This specific localization suggests a potential role for this compound in the photoprotection of PSI, which is also susceptible to photooxidative damage, although it is not considered a primary site of singlet oxygen production. nih.govresearchgate.net

Significance as an Indicator of Photooxidative Damage to Thylakoid Membranes

The presence of this compound in photosynthetic tissues is a reliable indicator of photooxidative damage to the thylakoid membranes. researchgate.netresearchgate.net This compound is not typically produced enzymatically; its optically inactive nature confirms its origin from photooxidative events. researchgate.netresearchgate.net Its levels increase significantly when plants are exposed to very high light intensities or to inhibitors of photosynthetic electron transport, conditions that lead to photooxidative stress. researchgate.netresearchgate.net Therefore, monitoring the concentration of this compound can provide a measure of the extent of oxidative damage experienced by the thylakoid membranes. researchgate.net

Regulatory Role of CruP in Mitigating Accumulation

The accumulation of this compound is regulated by a protein known as CruP, a lycopene (B16060) cyclase paralog. pnas.orgresearchgate.netnih.gov Research has shown that CruP helps prevent the buildup of ROS, which in turn reduces the formation of this compound, an autoxidation product catalyzed by ROS. pnas.orgresearchgate.net In plants with a nonfunctional cruP gene, there is a significant increase in the levels of both ROS and this compound. pnas.orgnih.gov Conversely, overexpression of cruP leads to reduced levels of ROS and this compound. pnas.orgresearchgate.netnih.gov This suggests that CruP plays a crucial role in mitigating the effects of ROS and protecting the photosynthetic apparatus from oxidative damage, in part by controlling the accumulation of this compound. pnas.orgnih.gov Some studies propose that CruP may function as a beta-carotene-5,6-epoxide de-epoxidase. acs.org

Cellular Impact and Signaling in In Vitro Models

In vitro studies have provided further insights into the cellular effects of this compound. The compound's ability to interact with free radicals and ROS is a key aspect of its mechanism of action, allowing it to neutralize these reactive species and protect cells from oxidative stress. However, the effects of beta-carotene and its breakdown products, including epoxides, can be complex. While often acting as antioxidants, under certain conditions such as high oxygen tension, they may exhibit pro-oxidant activities. researchgate.net

The degradation of beta-carotene can lead to the formation of various cleavage products, including epoxides and aldehydes, which can have biological consequences. nih.govoup.com For instance, some breakdown products of beta-carotene have been shown to impair mitochondrial function. researchgate.net The formation of this compound and its subsequent reactions are therefore an important area of research for understanding the full spectrum of activities associated with beta-carotene metabolism.

Table of Research Findings on this compound:

FindingOrganism/SystemKey ObservationReference(s)
Localization Higher Plants (Oats, Radish, Barley)Primarily associated with Photosystem I reaction centers (CP I and CP Ia). researchgate.netresearchgate.net
Indicator of Damage Higher PlantsIts presence is a reliable indicator of photooxidative damage to thylakoid membranes. researchgate.netresearchgate.net
Formation Higher PlantsFormed non-enzymatically as a product of photooxidative events. researchgate.netresearchgate.net
Regulation by CruP Arabidopsis thalianaNonfunctional cruP leads to increased accumulation of this compound. pnas.orgnih.gov
Regulation by CruP Arabidopsis thalianaOverexpression of cruP leads to decreased accumulation of this compound. pnas.orgresearchgate.netnih.gov
Cellular Effects In Vitro ModelsInteracts with and neutralizes reactive oxygen species.

Induction of Cell Differentiation (e.g., NB4 Leukemia Cell Line)

This compound has been investigated for its potential to induce differentiation in human promyelocytic leukemia cell lines, such as the NB4 cell line. The NB4 cell line is a crucial in vitro model for acute promyelocytic leukemia (APL) as it carries the characteristic t(15;17) chromosomal translocation.

In a study comparing the effects of various β-carotene epoxides, this compound was shown to induce differentiation in NB4 cells. researchgate.net After a four-day incubation period, 1 microM of this compound demonstrated a notable increase in cell differentiation compared to the control group. researchgate.net The potency of this compound in inducing differentiation was found to be greater than that of β-carotene itself. researchgate.net

It's important to note that discrepancies in the induction of differentiation can arise from several factors, including the specific cell models used and the purity of the epoxide. Cell lines other than NB4, such as HT29, may not show the same differentiation induction, potentially due to variations in retinoid receptor expression. Furthermore, the purity of the this compound is critical, as residual β-carotene from incomplete purification can affect the experimental outcomes.

The table below summarizes the relative potencies of this compound and related compounds in inducing differentiation in NB4 cells.

Table 1: Relative Potency of Compounds in Inducing NB4 Cell Differentiation

Compound Relative Potency (mean +/- S.D.)
Retinoic Acid 1.35 +/- 0.16
This compound 0.29 +/- 0.01
5,8-epoxy-beta-carotene 0.22 +/- 0.05
5,6,5',6'-diepoxy-beta-carotene 0.11 +/- 0.02
beta-Carotene 0.09 +/- 0.01
Control 0.06 +/- 0.01

Data from a study evaluating the differentiation of NB4 cells after 4 days of incubation with 1 microM of each compound. researchgate.net

Antioxidant Properties in Model Systems

This compound exhibits antioxidant properties, particularly through its ability to trap peroxyl radicals. nih.gov In chemical model systems, the oxidation of β-carotene by peroxyl radicals, generated by the thermolysis of azobis(2,4-dimethylvaleronitrile) (AMVN), leads to the formation of this compound. nih.gov This process is considered a significant contributor to the antioxidant action of β-carotene. nih.gov

The mechanism of action involves the addition of a peroxyl radical to the polyene chain of β-carotene, forming a resonance-stabilized peroxyl radical adduct. nih.gov Subsequent cleavage of the peroxide bond yields the epoxide and an alkoxyl radical. nih.gov While this two-step sequence does not result in a net trapping of radicals, it can kinetically inhibit the propagation of peroxyl radicals, thus contributing to its antioxidant effect. nih.gov

However, the antioxidant activity of beta-carotene and its epoxides is influenced by the partial pressure of oxygen (pO2). oup.com this compound acts as a radical-trapping antioxidant at low oxygen partial pressures (<150 torr), but can exhibit prooxidant effects at higher oxygen levels. In studies using rat lung microsomal membranes, β-carotene demonstrated antioxidant activity at low pO2 (15 mmHg) but acted as a prooxidant at higher pO2 levels (100-760 mmHg). oup.com The formation of this compound was observed to be faster at higher pO2. oup.com

The reaction of carotenoids with superoxide (B77818) anion or hydroxyl radicals can also lead to the formation of carotenoid epoxides. nih.gov

Impact on Oxidative Stress Markers and DNA Damage in Cultured Cells

The impact of this compound on oxidative stress and DNA damage in cultured cells is complex and appears to be dependent on the cellular context and experimental conditions.

In some studies, breakdown products of β-carotene, including this compound, have been associated with enhanced genotoxic effects of oxidative stress. oup.com A mixture of β-carotene degradation products, which included β-ionone-5,6-epoxide, was shown to increase the genotoxic effects of oxidative stress in primary rat hepatocytes. oup.comsemanticscholar.org This suggests that under certain conditions, these breakdown products may contribute to cellular damage. oup.com

Conversely, other studies have indicated a potential protective role. In primary pneumocyte type II cells, β-carotene did not induce the formation of micronucleated cells and, at a high concentration, even caused a significant reduction, suggesting an antigenotoxic potential. uni-salzburg.at When these cells were exposed to oxidative stress, the presence of β-carotene resulted in levels of micronucleated cells comparable to the control group. uni-salzburg.at

It has been proposed that the pro-oxidant effects of β-carotene and its metabolites may be responsible for adverse outcomes observed in some human trials, particularly in smokers. globinmed.comnih.gov The chemical structure of epoxides is noted to be unstable under conditions of oxidative stress, which may lead to pro-oxidant properties. oup.com In vitro studies have shown that carotenoid-derived aldehydes, which can be formed from the oxidation of β-carotene, can increase reactive oxygen species (ROS) levels in a concentration-dependent manner in ARPE-19 cells. nih.gov

The table below summarizes findings on the effects of beta-carotene and its derivatives on markers of oxidative stress and DNA damage in different cell models.

Table 2: Effects of Beta-Carotene Derivatives on Oxidative Stress and DNA Damage in Cultured Cells

Cell Line/System Compound(s) Observed Effect Reference
Primary rat hepatocytes Mixture including β-ionone-5,6-epoxide Enhanced genotoxic effects of oxidative stress oup.comsemanticscholar.org
Primary pneumocyte type II cells β-carotene No induction of micronuclei; potential antigenotoxic effect uni-salzburg.at
ARPE-19 cells Carotenoid-derived aldehydes Increased ROS levels in a concentration-dependent manner nih.gov
Rat lung microsomal membranes β-carotene Pro-oxidant at high pO2, enhancing lipid peroxidation oup.com

Analytical Methodologies for Detection and Characterization

Extraction and Sample Preparation Techniques for Research Applications

Given the labile nature of carotenoids, including beta-carotene (B85742) 5,6-epoxide, which are susceptible to isomerization and oxidation, the extraction and sample preparation steps are critical to prevent the formation of artifacts and ensure the integrity of the analyte. researchgate.net

Micro-Scale Liquid-Liquid Extraction (LLE)

Micro-scale liquid-liquid extraction (LLE) is a frequently employed technique for the extraction of beta-carotene 5,6-epoxide and other related carotenoids from complex sample matrices like cell cultures. A notable application of this method involves the use of a solvent mixture of ethanol/tert-butylmethylether/tetrahydrofuran (THF) in a 9/5/1 (v/v/v) ratio. nih.gov This specific solvent combination has proven effective for extracting beta-carotene, various β-apocarotenals, 5,6-epoxy-β-carotenal, retinol (B82714), and retinal from cell culture media. nih.gov

For the analysis of analytes from cell lysates and human lung and intestine cell line cultures, a 10-fold dilution with the culture medium has been successfully used. nih.gov The efficacy of this LLE method is underscored by high recovery rates, with studies using ¹³C-labeled beta-carotene indicating recoveries between 94.2% and 98% for culture medium and cells, respectively. nih.gov In other applications, acetone (B3395972) has been utilized for the initial extraction of carotenoids from fruits, which is then followed by partitioning into petroleum ether. nih.gov

Strategies for Preventing Isomerization and Oxidation during Extraction

The inherent instability of this compound necessitates the implementation of protective measures during extraction to minimize degradation. researchgate.net Carotenoids are highly unsaturated and therefore prone to both isomerization (conversion from the naturally occurring trans- form to cis-isomers) and oxidation. service.gov.uk These changes can be triggered by exposure to acids, heat, and light. service.gov.uk

Key strategies to prevent degradation include:

Addition of Antioxidants: To mitigate oxidative degradation, antioxidants are commonly added to the extraction solvents. Butylated hydroxytoluene (BHT) is a widely used antioxidant for enhancing carotenoid stability. scirp.org Other effective antioxidants include tert-butylhydroquinone (B1681946) (TBHQ), pyrogallol, and ascorbyl palmitate, typically added at a concentration of 0.1% (w/v) or less. mdpi.com The addition of antioxidants like BHT can also improve the efficiency of (Z)-isomerization of carotenoids when using natural catalysts. nih.gov

Neutralization of Acids: The release of organic acids from samples during maceration can induce the isomerization of 5,6-epoxy-carotenoids to their 5,8-epoxy counterparts. mdpi.com To prevent this, a neutralizer is often added to the sample during extraction. mdpi.com

Control of Environmental Factors: Minimizing exposure to oxygen is crucial. Performing extractions in an inert environment, such as under a nitrogen atmosphere, can significantly reduce oxidation. scirp.orgmdpi.com Additionally, controlling the temperature is vital, as high temperatures can accelerate degradation and cis-trans isomerization. mdpi.comdrpress.org Minimizing the time between sample maceration and extraction is also important to prevent enzymatic oxidation. mdpi.com

Chromatographic Separation Techniques

Following extraction, chromatographic techniques are employed to separate this compound from other compounds in the extract. High-performance liquid chromatography (HPLC) and its advanced version, ultra-high-performance liquid chromatography (UHPLC), are the predominant methods used for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of carotenoids, offering precise and reliable quantification of individual compounds. mdpi.com Reversed-phase HPLC, in particular, is the preferred mode for separating beta-carotene and its non-volatile cleavage products. nih.gov

Reversed-phase HPLC is widely favored for the separation and quantitative analysis of carotenoids. service.gov.uk The choice of column chemistry plays a significant role in the selectivity and resolution of the separation.

C18 Columns: C18 columns are frequently used for the separation of beta-carotene and its more hydrophobic, non-volatile cleavage products. nih.gov These columns are popular due to their weak hydrophobic interactions with analytes, compatibility with a wide range of solvents used for carotenoids, and their suitability for the polarity range of these compounds. service.gov.uk The majority of carotenoid separations have been performed using 5 µm C18 spherical particles packed in a 250 x 4.6 mm column. service.gov.uk For instance, the separation of beta-carotene-5,6-epoxide from Adiantum capillus-veneris leaves was achieved using an Agilent Zorbax Eclipse C18 column (4.6 × 100 mm, 3.5 μm). frontiersin.orgnih.gov In this analysis, beta-carotene-5,6-epoxide eluted at a retention time of 8.6 minutes. frontiersin.orgnih.gov

C30 Columns: For separations requiring differentiation between geometric isomers (cis- and trans-), C30 columns are the preferred choice. nih.gov These columns, bonded with a triacontyl (C30) group, offer enhanced shape selectivity for long-chain molecules like carotenoids. thomassci.comymc.co.jp This allows for the resolution of polar and nonpolar geometric isomers. thomassci.comymc.co.jp The increased hydrophobicity and phase thickness of C30 stationary phases enhance the interaction with carotenoids, enabling the separation of structurally similar isomers. ymc.co.jp C30 columns are effective in separating diastereomeric 5,6-epoxides. researchgate.net

A comparison of C18 and C30 columns for the separation of a sample containing 100 different carotenoids showed that on C18 columns, the elution order is primarily based on polarity, with epoxy-carotenoids eluting first. researchgate.net

Ultra-high-performance liquid chromatography (UHPLC) is considered an ascending technique for carotenoid analysis due to its superior separation performance compared to conventional HPLC. nih.gov UHPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which leads to higher efficiency, better resolution, and faster analysis times. nih.gov

A validated UHPLC method for the quantification of beta-carotene and its cleavage products, including 5,6-epoxy-β-carotene, employed an ACQUITY UPLC BEH C18 column with 1.7 µm particles. nih.govnih.gov This method achieved a total analysis time of less than 6 minutes, with peak widths under 12 seconds. nih.gov The enhanced sensitivity of UHPLC coupled with mass spectrometry allows for very low limits of quantification. nih.gov For example, in one study, the limits of quantification for UV detection were between 52.6 and 889.4 ng/mL, while for mass spectrometric detection, they were between 19.3 and 102.4 ng/L. nih.gov

The following table provides a summary of the chromatographic conditions used in various studies for the analysis of this compound.

Interactive Data Table: Chromatographic Conditions for this compound Analysis

Technique Column Mobile Phase Detection Analyte Retention Time (min) Reference
HPLC Agilent Zorbax Eclipse C18 (4.6 x 100 mm, 3.5 µm) Gradient of Methanol:Deionized Water (92:8, v/v) with 10 mM ammonium (B1175870) acetate (B1210297) (A), Deionized water with 0.01 mM ammonium acetate (B), and MTBE (100%) (C) DAD (λmax 470, 442, 418 nm) 8.6 frontiersin.orgnih.gov

| UHPLC | ACQUITY UPLC BEH C18 (1.7 µm) | Gradient of Acetonitrile, Methanol, and Water | DAD and ESI-MS | Not specified | nih.govnih.gov |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to conventional liquid chromatography for the analysis of carotenoids, including their epoxide derivatives. researchgate.net This technique utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase, often modified with a small amount of an organic solvent like ethanol. geraldmcdonald.com SFC is particularly well-suited for the separation of complex lipid-based mixtures and isomers. researchgate.net

Recent advancements have led to the development of online Supercritical Fluid Extraction-Supercritical Fluid Chromatography-Mass Spectrometry (SFE-SFC-MS) methods. fmach.it These integrated systems allow for the direct extraction and analysis of carotenoids and their metabolites from complex samples, such as human blood, providing a rapid and efficient screening tool. researchgate.net For instance, a novel SFE-SFC-QqQ/MS methodology utilizing a fused-core C30 column has been successfully employed for the detection of apocarotenoids, including derivatives of beta-carotene epoxides, in food matrices. researchgate.net In studies of various cold-pressed oils, SFC has been instrumental in identifying and quantifying this compound among other carotenoids. fmach.it

Gas Chromatography (GC) (for Volatile Cleavage Products)

While this compound itself is not sufficiently volatile for direct Gas Chromatography (GC) analysis, GC coupled with Mass Spectrometry (GC-MS) is an indispensable tool for identifying its volatile cleavage products. researchgate.net The degradation of beta-carotene and its epoxides can lead to the formation of smaller, more volatile compounds.

Key volatile products identified from the degradation of beta-carotene include β-ionone and 5,6-epoxy-β-ionone. nih.gov The analysis of these volatile compounds provides indirect evidence of the presence and breakdown of this compound. The typical methodology involves headspace solid-phase microextraction (HS-SPME) to capture the volatile compounds, followed by separation and identification using GC-MS. researchgate.net

Capillary Electrochromatography (CEC)

Capillary Electrochromatography (CEC) is a hybrid technique that combines the high separation efficiency of capillary electrophoresis with the selectivity of high-performance liquid chromatography. It has proven effective for the separation of carotenoid isomers. nih.gov The use of C30 stationary phases in CEC has been specifically noted for its utility in separating various carotenoid isomers. nih.gov

Research has demonstrated that CEC using methacrylate (B99206) ester-based monolithic columns can achieve the fast determination of prominent carotenoids in fruits. nih.gov This technique offers a high-efficiency separation mechanism that is valuable for resolving the complex mixtures often encountered in natural product analysis.

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric methods are fundamental for the structural elucidation and quantification of this compound.

UV-Visible Spectroscopy and Photodiode Array (PDA) Detection

UV-Visible spectroscopy is a primary technique for the identification and quantification of carotenoids. This compound exhibits a characteristic absorption spectrum in the visible range. The maximum absorption wavelengths (λmax) are crucial for its identification. In various solvents, the λmax for this compound is typically observed around 450 nm.

When coupled with HPLC, a Photodiode Array (PDA) detector allows for the acquisition of the full UV-Vis spectrum of the eluting compounds. This capability is essential for distinguishing between different carotenoid isomers and derivatives that may have very similar retention times but distinct spectral profiles. The fine structure of the absorption spectrum provides additional information for identification.

Table 1: UV-Visible Absorption Maxima of this compound

Solvent Systemλmax (nm)
Methanol/MTBE/Water~450
Not Specified422, 448, 477

This table summarizes the reported maximum absorption wavelengths for this compound in different solvent systems, which is critical for its detection using UV-Visible spectroscopy.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry provides essential information about the molecular weight and fragmentation pattern of this compound, enabling its definitive identification and structural characterization.

In mass spectrometry, this compound can be ionized to produce a molecular ion ([M]•+) or a protonated molecule ([M+H]+). The exact mass of these ions is a key identifier. The molecular formula of this compound is C40H56O, with a corresponding exact mass of approximately 552.4331 g/mol . lipidmaps.org

Table 2: Mass Spectrometric Data for this compound

Ion Typem/z (Mass-to-Charge Ratio)Ionization Method
[M]+•552.43FAB
[M+H]+553ESI
[M+H]+568Not Specified

This interactive table presents the mass-to-charge ratios of parent ions of this compound observed using different ionization techniques, crucial for its identification via mass spectrometry.

Ionization Techniques (e.g., Atmospheric Pressure Chemical Ionization (APCI), Electrospray Ionization (ESI))

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone for the analysis of this compound, with Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) being the most prevalent ionization techniques. rsc.orgjst.go.jp Both are considered "soft" ionization methods that generate ions from the analyte molecules in the gas phase, primarily through proton transfer, charge exchange, or adduction. rsc.org

Atmospheric Pressure Chemical Ionization (APCI): APCI is particularly well-suited for the analysis of less polar compounds like carotenoids. researchgate.net In the positive ion mode (APCI+), this compound typically forms a protonated molecule, [M+H]⁺. jst.go.jp This technique has been successfully applied to identify various carotenoids and their derivatives. researchgate.net The molecular ion [M]⁺• of this compound can also be detected using certain mass spectrometry techniques. udl.cat

Electrospray Ionization (ESI): ESI is another powerful ionization method used for carotenoid analysis. jst.go.jp While it can be highly sensitive, the ionization efficiency for nonpolar molecules like beta-carotene can sometimes be lower compared to APCI. researchgate.net In ESI-MS, this compound can be detected as the protonated molecule [M+H]⁺. mdpi.com The choice between APCI and ESI often depends on the specific analytical goals, the complexity of the sample matrix, and the desired sensitivity. researchgate.net For instance, ESI has demonstrated higher sensitivity for certain carotenoid isomers compared to APCI in some applications. researchgate.net

The table below summarizes the typical ions observed for this compound using these ionization techniques.

Ionization TechniqueIonization ModeTypical Ion ObservedReference
APCIPositive (+)[M+H]⁺ jst.go.jp
ESIPositive (+)[M+H]⁺ mdpi.com
Mass Spectrometry-[M]⁺• udl.cat
Multiple Reaction Monitoring (MRM) for Quantification

For precise and sensitive quantification of this compound, Multiple Reaction Monitoring (MRM) is a targeted mass spectrometry technique of choice. shimadzu.comresearchgate.net MRM, also known as Selected Reaction Monitoring (SRM), significantly enhances the selectivity and sensitivity of detection by monitoring a specific precursor ion-to-product ion transition. rsc.org

In an MRM experiment, the first stage of the mass spectrometer (Q1) is set to isolate the precursor ion of this compound (e.g., its [M+H]⁺ ion). This selected ion is then fragmented in a collision cell (Q2), and a specific, characteristic fragment ion (product ion) is monitored by the third stage of the mass spectrometer (Q3). This highly specific detection method minimizes interferences from the sample matrix, leading to improved signal-to-noise ratios and lower detection limits. researchgate.net The use of MRM allows for the exclusive focus on the analysis of specific carotenoid oxidation products, including epoxides. researchgate.net This technique is particularly valuable for quantifying low levels of this compound in complex biological or food samples. shimadzu.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. mdpi.comujconline.net Both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed to confirm the presence and position of the epoxide group. mdpi.com

In ¹H NMR spectra, the protons attached to the carbons of the epoxide ring (H-5 and H-6) exhibit characteristic chemical shifts that distinguish them from other protons in the molecule. These epoxide protons typically resonate in a specific region of the spectrum. mdpi.com Similarly, ¹³C NMR provides distinct signals for the carbons of the epoxide group. Two-dimensional NMR experiments, such as H,H-COSY and HMQC, are used to establish the connectivity between protons and carbons, further confirming the 5,6-epoxide structure. mdpi.com However, it is noteworthy that standard NMR techniques cannot distinguish between the (5R,6S)- and (5S,6R)-diastereomers of this compound. mdpi.com

The following table presents some reported ¹H NMR chemical shifts for protons in the epoxidated end group of this compound.

ProtonChemical Shift (δ ppm)Reference
H-75.88 mdpi.com
H-86.29 mdpi.com

Circular Dichroism (CD) Spectroscopy (for Optical Inactivity)

Circular Dichroism (CD) spectroscopy is a crucial technique for determining the absolute stereochemistry of chiral molecules like carotenoid epoxides. zu.edu.pkannualreviews.org While most naturally occurring carotenoids are optically active, the optical properties of this compound are of particular interest. zu.edu.pk CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing information about the three-dimensional arrangement of atoms in a chiral molecule. The CD spectra of carotenoid-5,6-epoxides are primarily determined by the configuration at the C-5 and C-6 positions. This makes CD an effective tool for assigning the absolute configuration of the epoxide group.

Analytical Approaches for Degradation Kinetics Studies

Understanding the degradation kinetics of this compound is essential for predicting its stability in various environments. nih.gov The degradation of this compound, particularly in response to factors like heat, often follows first-order reaction kinetics. nih.gov

Kinetic models have been developed to describe the degradation of beta-carotene and its epoxides. researchgate.net These studies often involve monitoring the concentration of this compound over time under controlled conditions, such as elevated temperatures. nih.gov High-performance liquid chromatography (HPLC) coupled with a suitable detector is a common analytical approach for these kinetic studies. uni-graz.at By analyzing the concentration changes, kinetic parameters like the rate constant and activation energy can be determined, providing valuable insights into the compound's stability. For instance, it has been observed that this compound exhibits a higher susceptibility to temperature-induced degradation compared to beta-carotene itself. nih.gov Theoretical studies using methods like density functional theory (DFT) have also been employed to investigate the mechanisms and kinetics of beta-carotene epoxide formation from the oxidative degradation of beta-carotene. nih.gov

Future Research Directions and Unanswered Questions

Elucidation of Specific Enzymatic Pathways for β-Carotene Epoxidation

The formation of β-carotene 5,6-epoxide from β-carotene is a known oxidative process; however, the precise enzymatic pathways governing this conversion in vivo are largely uncharacterized. While autoxidation and non-enzymatic reactions with reactive oxygen species can lead to its formation, the involvement of specific enzymes is crucial for regulated production within biological systems. scispace.com

Future research must focus on identifying and characterizing the specific enzymes responsible for the epoxidation of the 5,6-double bond of β-carotene. While enzymes like zeaxanthin (B1683548) epoxidase (ZEP) are known to catalyze the epoxidation of other carotenoids like zeaxanthin, their activity on β-carotene is not well-established. oup.com Investigations into the role of cytochrome P450 monooxygenases, which are known to be involved in various carotenoid modifications including hydroxylation and epoxidation, are warranted. nih.govmdpi.com Identifying these enzymes will be the first step in understanding the regulation of β-carotene 5,6-epoxide levels in different tissues and organisms. Subsequent research should aim to elucidate the catalytic mechanisms, substrate specificity, and factors that regulate the expression and activity of these enzymes. This knowledge is fundamental to understanding the physiological conditions under which β-carotene 5,6-epoxide is produced and its potential roles in both health and disease.

Comprehensive Mechanistic Studies of Biological Activities in Diverse Model Systems

Preliminary studies have suggested that β-carotene 5,6-epoxide possesses unique biological activities distinct from its parent compound, β-carotene. A notable finding is its enhanced ability to induce differentiation in human leukemia NB4 cells compared to β-carotene and other related epoxides. oup.comresearchgate.net This suggests a potential role in cellular regulation and anti-cancer activity that requires thorough investigation. Furthermore, it has been demonstrated that orally administered epoxy-β-carotenes are absorbed by humans, confirming their bioavailability and potential to exert systemic effects. nih.gov

Despite these promising findings, a comprehensive understanding of the mechanisms underlying these activities is lacking. Future research should employ a variety of model systems, from cell cultures to animal models, to explore the full spectrum of its biological effects. Key areas of investigation should include its antioxidant and pro-oxidant properties, as the dual role of β-carotene in modulating intracellular redox status is well-documented and may extend to its epoxide derivative. kaust.edu.sa Mechanistic studies should aim to identify the specific cellular signaling pathways modulated by β-carotene 5,6-epoxide. This includes its interaction with nuclear receptors, transcription factors, and key signaling proteins to understand how it influences processes like cell differentiation, proliferation, and apoptosis.

CompoundRelative Potency in Inducing NB4 Cell Differentiation (at 1 µM)
Retinoic Acid1.35 ± 0.16
β-Carotene 5,6-epoxide 0.29 ± 0.01
β-Carotene 5,8-epoxide0.22 ± 0.05
β-Carotene 5,6,5',6'-diepoxide0.11 ± 0.02
β-Carotene0.09 ± 0.01
Control0.06 ± 0.01
Data adapted from Duitsman et al., 1999. oup.comresearchgate.net

Development of Advanced Analytical Techniques for Low Concentration Detection and Isomer Resolution

A significant challenge in studying β-carotene 5,6-epoxide is its accurate detection and quantification, particularly at the low concentrations present in biological tissues and food matrices. Carotenoids, in general, are susceptible to degradation, and their analysis is often hampered by matrix interferences. nih.govmpg.de Standard analytical methods like High-Performance Liquid Chromatography (HPLC) are widely used, but may lack the sensitivity required for trace-level detection of β-carotene 5,6-epoxide. nih.gov

Future research must focus on the development and refinement of advanced analytical techniques to overcome these limitations. The application of Ultra-High-Performance Liquid Chromatography (UHPLC) and Supercritical Fluid Chromatography (SFC) can offer improved separation efficiency and reduced analysis times. nih.gov Coupling these chromatographic techniques with advanced mass spectrometry methods, such as tandem mass spectrometry (HPLC-MS/MS), can provide the necessary sensitivity and selectivity for detecting and quantifying β-carotene 5,6-epoxide at very low levels. oup.com Furthermore, the resolution of its various isomers is critical, as different stereoisomers may possess distinct biological activities. Techniques like HPLC with electronic circular dichroism (ECD) have shown promise in resolving diastereomers of β-carotene 5,6-epoxide and should be further explored and optimized. frontiersin.org The development of robust and validated analytical methods is a prerequisite for accurately assessing its distribution, metabolism, and biological functions.

In-depth Investigation of Downstream Metabolites and Their Physiological Significance

β-Carotene 5,6-epoxide is not an end-product of metabolism but rather a potential intermediate that can be converted into a variety of downstream metabolites. nih.gov In vivo studies in rats have shown that it can be converted to vitamin A, exhibiting a biological potency of about 21% compared to β-carotene. nih.gov It is also known to be partially converted to its furanoid isomer, β-carotene 5,8-epoxide, in acidic environments like the stomach. nih.gov The 5,6-epoxy-β-ring is a versatile structure that can plausibly undergo various biosynthetic transformations to form a wide array of carotenoid end-groups, including allenic, retro, and cyclopentane carotenoids. nih.gov Additionally, degradation can lead to the formation of smaller molecules, such as 5,6-epoxy-β-ionone. frontiersin.org

Potential Integration into Synthetic Biology for Enhanced Crop Resilience

The fields of metabolic engineering and synthetic biology offer powerful tools to modify the carotenoid biosynthesis pathway in crop plants, with the dual goals of enhancing nutritional value and improving stress tolerance. nih.govnih.gov Carotenoids play a vital role in protecting plants against photooxidative stress, and their manipulation has been shown to improve plant resistance to various abiotic stresses. nih.govnih.gov

Future research should explore the potential of integrating knowledge about β-carotene 5,6-epoxide into synthetic biology strategies for crop improvement. One intriguing avenue is the modulation of its levels to enhance crop resilience. For example, the overexpression of the enzyme β-carotene hydroxylase has been shown to increase the xanthophyll pool size and enhance tolerance to high light and temperature stress in Arabidopsis thaliana. nih.gov Similarly, targeted engineering of the enzymes that produce or metabolize β-carotene 5,6-epoxide could be a novel approach to bolster plant defenses. Research on the enzyme CruP, which is involved in the repair of β-carotene epoxide, has shown that its overexpression can lead to cold and anoxia-tolerant plants by reducing the accumulation of β-carotene epoxides. oup.com This suggests that either increasing or decreasing the levels of β-carotene 5,6-epoxide could be beneficial depending on the specific stress and its precise role in the stress response. A deeper understanding of the function of β-carotene 5,6-epoxide in plant stress physiology is necessary to guide these synthetic biology efforts effectively.

Q & A

Basic: What analytical methods are recommended to determine the stereochemistry of the 5,6-epoxide group in beta-carotene 5,6-epoxide?

Methodological Answer:
The absolute configuration of the 5,6-epoxide group can be unambiguously determined using Electronic Circular Dichroism (ECD) spectroscopy . The ECD spectra of carotenoid-5,6-epoxides are governed by the configuration of C-5 and C-6, with minimal influence from substituents on the β-end group. For example, natural cryptocapsin-5,6-epoxide exhibits characteristic Cotton effects (CEs) at 207, 242, and 349 nm (positive) and 215 and 281 nm (negative), aligning with the (5R,6S) configuration . To avoid artifacts, ensure isolation protocols prevent acid-catalyzed rearrangements (e.g., 5,6-epoxide → 5,8-furanoid derivatives) by using neutral solvents and avoiding prolonged exposure to acidic conditions .

Basic: How can this compound be synthesized in vitro for mechanistic studies?

Methodological Answer:
this compound can be generated via peroxyl radical oxidation . In a hexane-based system, thermolysis of azobis(2,4-dimethylvaleronitrile) (AMVN) at 37°C produces peroxyl radicals that oxidize beta-carotene to 5,6-epoxy-beta-carotene and 15,15'-epoxy-beta-carotene. Key steps include:

  • Purification via HPLC (e.g., C30 columns) to isolate epoxides.
  • Characterization using UV-vis spectroscopy (λmax ~450 nm for epoxides), mass spectrometry (e.g., molecular ion at m/z 568 for this compound), and 1H NMR (epoxide protons at δ 3.0–3.5 ppm) .

Advanced: Why do studies report conflicting data on the absorption of this compound in humans compared to xanthophyll epoxides?

Methodological Answer:
this compound is absorbed efficiently in humans, while xanthophyll epoxides (e.g., violaxanthin) are not detectible in plasma. This discrepancy arises from:

  • Structural differences : Beta-carotene epoxides lack polar hydroxyl groups, enabling incorporation into lipid micelles during digestion.
  • Metabolic stability : this compound resists enzymatic cleavage in the intestine, whereas xanthophyll epoxides may undergo rapid degradation or poor solubilization .
  • Experimental design : Use single-dose pharmacokinetic studies with controlled matrices (e.g., corn oil) and LC-MS/MS for sensitive detection .

Advanced: How does the antioxidant activity of this compound vary under different oxygen partial pressures?

Methodological Answer:
this compound exhibits oxygen-dependent antioxidant behavior :

  • At low O₂ partial pressures (<150 Torr, typical in tissues), it acts as a radical-trapping antioxidant, inhibiting lipid peroxidation via peroxyl radical adduct formation.
  • At high O₂ pressures (e.g., in vitro aerobic conditions), it displays pro-oxidant activity due to autoxidation of the polyene chain.
    Key experimental controls :
  • Use oxygen-sensitive electrodes to monitor O₂ levels during assays.
  • Compare epoxide stability in anaerobic vs. aerobic environments using ESR spectroscopy to track radical intermediates .

Basic: What are the primary degradation pathways of this compound in food matrices?

Methodological Answer:
During food processing (e.g., thermal treatment of citrus juices), this compound undergoes:

Acid-catalyzed rearrangement to 5,8-furanoid derivatives (e.g., mutatochrome) via protonation of the epoxide oxygen.

Oxidative cleavage by peroxyl radicals, forming polar metabolites (e.g., apo-carotenoids).
Mitigation strategies :

  • Adjust pH to neutral during extraction.
  • Add antioxidants (e.g., BHT) to stabilize epoxides during storage .

Advanced: How can researchers resolve contradictions in the reported bioactivity of this compound in cell differentiation assays?

Methodological Answer:
Discrepancies arise from differences in:

  • Cell models : NB4 leukemia cells show differentiation induction, while other lines (e.g., HT29) may not, due to variability in retinoid receptor expression.
  • Epoxide purity : Contaminants from incomplete HPLC purification (e.g., residual beta-carotene) can skew results. Validate purity via HPLC-DAD-MS and quantify dose-response curves using ≥95% pure epoxide .
  • Oxidative stress context : Bioactivity is enhanced under low O₂ conditions; replicate physiological O₂ levels (5–10%) in cell culture .

Basic: What protocols are recommended for quantifying this compound in plant tissues?

Methodological Answer:

Extraction : Use acetone/hexane (1:1) with 0.1% BHT to prevent oxidation.

Chromatography : Employ a C30 HPLC column with a gradient of methanol/MTBE/water.

Detection : Identify peaks via retention time matching with standards and UV-vis spectra (e.g., β-carotene 5,6-epoxide elutes at ~12 min with λmax 450 nm in cassava roots) .

Validation : Spike samples with deuterated internal standards (e.g., d8-beta-carotene) to correct for matrix effects .

Advanced: Why does this compound show limited correlation with provitamin A activity in metabolic studies?

Methodological Answer:
Unlike beta-carotene, the 5,6-epoxide derivative is not cleaved symmetrically by BCO1 enzymes, yielding non-retinoid products (e.g., apo-10'-carotenal). This reduces its vitamin A equivalence.
Experimental validation :

  • Use BCO1-knockout models to assess epoxide-specific metabolism.
  • Quantify retinoids via LC-MS/MS in hepatic tissues after epoxide administration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.